[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-phenoxyphenyl)methanone
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Overview
Description
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-phenoxyphenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an amino group and a methoxy group, along with a phenoxyphenyl moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-phenoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, introducing the amino and methoxy groups through selective functionalization. The phenoxyphenyl moiety can be attached via a coupling reaction, such as a Suzuki or Heck reaction, under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-phenoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the phenoxyphenyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-phenoxyphenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-phenoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a different application profile.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds used as antimicrobial agents.
Steviol glycosides: Natural sweeteners with a different functional group arrangement.
Uniqueness
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-phenoxyphenyl)methanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-phenoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-18-13-21(11-10-17(18)20)19(22)14-6-5-9-16(12-14)24-15-7-3-2-4-8-15/h2-9,12,17-18H,10-11,13,20H2,1H3/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMTJITLNOKDC-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1N)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1N)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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